Cas no 923175-13-7 (2-Chloro-N-(2-methanesulfonylphenyl)acetamide)
2-Chloro-N-(2-methanesulfonylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-[2-(methylsulfonyl)phenyl]acetamide
- 2-chloro-N-(2-methanesulfonylphenyl)acetamide
- G54079
- Z147652038
- EN300-23249
- 2-chloro-N-(2-methylsulfonylphenyl)acetamide
- YLB17513
- AKOS001258655
- 2-chloro-N-(2-(methylsulfonyl)phenyl)acetamide
- 923175-13-7
- CS-0241344
- MFCD08444147
- 2-Chloro-N-(2-methanesulfonylphenyl)acetamide
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- MDL: MFCD08444147
- Inchi: 1S/C9H10ClNO3S/c1-15(13,14)8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
- InChI Key: BTWKDNCQOZHSLW-UHFFFAOYSA-N
- SMILES: ClCC(NC1C=CC=CC=1S(C)(=O)=O)=O
Computed Properties
- Exact Mass: 247.0069920Da
- Monoisotopic Mass: 247.0069920Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 71.6Ų
2-Chloro-N-(2-methanesulfonylphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C379883-25mg |
2-Chloro-N-(2-methanesulfonylphenyl)acetamide |
923175-13-7 | 25mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C379883-50mg |
2-Chloro-N-(2-methanesulfonylphenyl)acetamide |
923175-13-7 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C379883-250mg |
2-Chloro-N-(2-methanesulfonylphenyl)acetamide |
923175-13-7 | 250mg |
$ 365.00 | 2022-06-06 | ||
| 1PlusChem | 1P00IHJR-50mg |
2-Chloro-n-[2-(methylsulfonyl)phenyl]acetamide |
923175-13-7 | 95% | 50mg |
$176.00 | 2025-03-01 | |
| 1PlusChem | 1P00IHJR-100mg |
2-Chloro-n-[2-(methylsulfonyl)phenyl]acetamide |
923175-13-7 | 95% | 100mg |
$237.00 | 2025-03-01 | |
| 1PlusChem | 1P00IHJR-250mg |
2-Chloro-n-[2-(methylsulfonyl)phenyl]acetamide |
923175-13-7 | 95% | 250mg |
$314.00 | 2025-03-01 | |
| 1PlusChem | 1P00IHJR-500mg |
2-Chloro-n-[2-(methylsulfonyl)phenyl]acetamide |
923175-13-7 | 95% | 500mg |
$559.00 | 2025-03-01 | |
| 1PlusChem | 1P00IHJR-1g |
2-Chloro-n-[2-(methylsulfonyl)phenyl]acetamide |
923175-13-7 | 95% | 1g |
$709.00 | 2025-03-01 | |
| 1PlusChem | 1P00IHJR-2.5g |
2-Chloro-n-[2-(methylsulfonyl)phenyl]acetamide |
923175-13-7 | 95% | 2.5g |
$1334.00 | 2025-03-01 | |
| 1PlusChem | 1P00IHJR-5g |
2-Chloro-n-[2-(methylsulfonyl)phenyl]acetamide |
923175-13-7 | 95% | 5g |
$1953.00 | 2024-04-20 |
2-Chloro-N-(2-methanesulfonylphenyl)acetamide Suppliers
2-Chloro-N-(2-methanesulfonylphenyl)acetamide Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-Chloro-N-(2-methanesulfonylphenyl)acetamide
2-Chloro-N-(2-methanesulfonylphenyl)acetamide (CAS No. 923175-13-7): A Comprehensive Overview
The compound 2-Chloro-N-(2-methanesulfonylphenyl)acetamide (CAS No. 923175-13-7) is a synthetic organic compound with a unique structure that combines a chloro-substituted acetamide group with a methanesulfonylphenyl moiety. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its structure, which features a sulfonyl group attached to a phenyl ring and a chloro-substituted acetamide, makes it a versatile molecule for further chemical modifications and functionalization.
Recent studies have highlighted the importance of methanesulfonylphenyl derivatives in drug design, particularly in the development of kinase inhibitors and other therapeutic agents. The sulfonyl group is known to enhance bioavailability and improve the pharmacokinetic properties of compounds, making them more suitable for medicinal applications. In the case of 2-Chloro-N-(2-methanesulfonylphenyl)acetamide, the presence of the sulfonyl group at the para position of the phenyl ring plays a crucial role in stabilizing the molecule's structure and enhancing its reactivity.
The synthesis of 2-Chloro-N-(2-methanesulfonylphenyl)acetamide involves a multi-step process that typically begins with the preparation of the methanesulfonylphenyl precursor. This is followed by nucleophilic substitution or acylation reactions to introduce the chloro-acetamide group. Researchers have explored various reaction conditions, including the use of different solvents, catalysts, and reaction temperatures, to optimize the yield and purity of the final product. Recent advancements in catalytic methods have significantly improved the efficiency of these reactions, making large-scale production more feasible.
In terms of applications, 2-Chloro-N-(2-methanesulfonylphenyl)acetamide has shown promise in several areas. In pharmaceutical research, it has been investigated as a potential lead compound for developing anti-inflammatory and antiviral agents. The chloro-substituted acetamide group is known to exhibit moderate inhibitory activity against certain enzymes, making it a valuable starting point for drug discovery programs. Additionally, its ability to form stable complexes with metal ions has led to its exploration in coordination chemistry and catalysis.
The environmental impact of methanesulfonylphenyl derivatives has also been a topic of interest in recent studies. Researchers have examined their biodegradation pathways and toxicity profiles to assess their safety for industrial and agricultural use. Preliminary findings suggest that these compounds exhibit low toxicity to aquatic organisms under controlled conditions, which aligns with their potential use in agrochemical formulations.
Looking ahead, the development of novel derivatives of 2-Chloro-N-(2-methanesulfonylphenyl)acetamide is expected to expand its utility further. Scientists are actively exploring modifications to the phenyl ring and acetamide group to enhance specific properties such as solubility, stability, and bioavailability. These efforts are supported by advanced computational tools that enable predictive modeling of molecular interactions and optimization of compound libraries.
In conclusion, 2-Chloro-N-(2-methanesulfonylphenyl)acetamide (CAS No. 923175-13-7) is a versatile compound with significant potential in multiple scientific domains. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as an important molecule for future research and development.
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